molecular formula C5H8N2S B1277325 (4-Methyl-1,3-thiazol-2-yl)methylamine CAS No. 51221-45-5

(4-Methyl-1,3-thiazol-2-yl)methylamine

Cat. No. B1277325
CAS RN: 51221-45-5
M. Wt: 128.2 g/mol
InChI Key: OJEGLCVIHVSMMR-UHFFFAOYSA-N
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Description

The compound (4-Methyl-1,3-thiazol-2-yl)methylamine is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various thiazole derivatives and their synthesis, which can provide insights into the chemical behavior and potential applications of (4-Methyl-1,3-thiazol-2-yl)methylamine.

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of interest due to their potential biological activities. For instance, paper describes the synthesis of novel N-methyl-1,3,4-thiadiazol-2-amine and 4-methyl-2H-1,2,4-triazole-3(4H)-thione derivatives of the benzimidazole class. These compounds were synthesized using various starting materials and tested for their antioxidant properties. Similarly, paper outlines the preparation of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and related derivatives, starting from 2-amino-4-(chloromethyl)thiazole. These compounds were evaluated for their antitumor and antifilarial activities. Although the exact synthesis of (4-Methyl-1,3-thiazol-2-yl)methylamine is not detailed, these papers suggest that it could be synthesized through similar methods involving chloromethyl thiazole derivatives as starting materials.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. In paper , the authors used the X-ray single crystal technique to elucidate the structures of synthesized 4-thiazolidinones and determine the Z/E isomerism configuration. This structural analysis is essential for understanding the reactivity and interaction of thiazole derivatives with biological targets. The molecular structure of (4-Methyl-1,3-thiazol-2-yl)methylamine would likely exhibit similar characteristics that influence its reactivity and potential as a building block in medicinal chemistry.

Chemical Reactions Analysis

Thiazole derivatives participate in various chemical reactions due to their reactive sites. For example, the enaminones and azolopyrimidines mentioned in paper are synthesized through nucleophilic addition reactions, showcasing the versatility of thiazole derivatives in forming complex heterocyclic compounds. The reactivity of (4-Methyl-1,3-thiazol-2-yl)methylamine would be influenced by the presence of the methylamine group, which could undergo nucleophilic substitution reactions or act as a ligand in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The antioxidant properties of the compounds in paper and the antitumor and antifilarial activities of the compounds in paper suggest that (4-Methyl-1,3-thiazol-2-yl)methylamine could also possess interesting biological properties. The presence of the methyl group could affect the compound's lipophilicity, potentially altering its pharmacokinetic properties.

Scientific Research Applications

Antitumor and Antifilarial Applications

  • Antitumor Activity: Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, derived from 2-amino-4-(chloromethyl)thiazole, demonstrated significant inhibitory effects on leukemia L1210 cell proliferation, indicating its potential as an antitumor agent. Its primary mechanism of cytotoxic activity appears to be mitotic blocking (Kumar et al., 1993).
  • Antifilarial Activity: This compound also exhibited notable in vivo antifilarial activity against the adult worms of Acanthocheilonema viteae in experimentally infected jirds (Kumar et al., 1993).

Synthesis and Chemical Properties

  • Patent Information Analysis: An improved process for the preparation of 4-methyl thiazole is disclosed in a patent, highlighting its role as an important chemical intermediate. This process involves a substituted imine and sulfur dioxide heated in the presence of a catalyst (Dou, 2017).
  • Synthesis of Derivatives: The synthesis of various thiazole derivatives, including 2,4-disubstituted thiazoles, has been reported, emphasizing the adaptability of this compound in creating new molecules with potentially useful properties (Yurttaş et al., 2022).

Potential Therapeutic Agents

  • Alzheimer's Disease and Diabetes: New bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole in the skeleton have been synthesized and evaluated for their potential against Alzheimer's disease and diabetes, supported by in-silico studies (Ramzan et al., 2018).

Cardioprotective Activity

  • Cardioprotection: Synthesized thiazole derivatives were studied for their cardioprotective activity in vitro on isolated rings of the thoracic aorta of laboratory rats. Some compounds demonstrated a moderate to high cardioprotective effect, suggesting their potential use as cardioprotective agents (Drapak et al., 2019).

HIV-1 Inhibition

  • HIV-1 Reverse Transcriptase Inhibitors: Isatin thiazoline hybrids were designed and synthesized to study their activity on HIV-1 RT associated functions. These compounds showed activity towards both DNA polymerase and ribonuclease H, indicating their relevance in HIV-1 treatment research (Meleddu et al., 2016).

Antiprotozoal Activity

  • Activity Against Protozoa: A derivative showed moderate activity against Trypanosoma cruzi and Trypanosoma rhodesiense in mice, forming a lead for a series of analogous thiazole-4-carboxaldehyde hydrazones (Verge & Roffey, 1975).

Future Directions

Thiazole compounds, including “(4-Methyl-1,3-thiazol-2-yl)methylamine”, have been the focus of medicinal chemists due to their potential therapeutic applications . They have been used to develop novel therapeutic agents for a variety of pathological conditions . The current research aims to find new leads that may later be translated into new drugs .

properties

IUPAC Name

(4-methyl-1,3-thiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-4-3-8-5(2-6)7-4/h3H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEGLCVIHVSMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405373
Record name (4-methyl-1,3-thiazol-2-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-1,3-thiazol-2-yl)methylamine

CAS RN

51221-45-5
Record name (4-methyl-1,3-thiazol-2-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methyl-1,3-thiazol-2-yl)methanamine
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